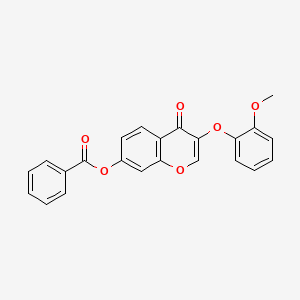

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is a complex organic compound that features a chromenone core linked to a benzoate group via a methoxyphenoxy bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

Methoxyphenoxy Substitution: The chromenone intermediate is then reacted with 2-methoxyphenol in the presence of a base, such as potassium carbonate, to introduce the methoxyphenoxy group.

Benzoate Esterification: Finally, the methoxyphenoxy-chromenone intermediate is esterified with benzoic acid or its derivatives using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or ethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antioxidant or antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is not fully understood but is believed to involve interactions with various molecular targets:

Molecular Targets: Potential targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase or catalase.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, apoptosis, or cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanol

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol

- 1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol

Uniqueness

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is unique due to its chromenone core, which imparts distinct chemical and biological properties

Activité Biologique

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its unique structural features, which may confer various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies and highlighting key research outcomes.

Structural Characteristics

The structure of this compound consists of a chromenone core with a methoxyphenoxy substituent and a benzoate moiety. This combination of functional groups is significant for its biological properties:

| Structural Feature | Description |

|---|---|

| Chromenone Core | Fused benzene and pyrone ring structure that contributes to bioactivity. |

| Methoxyphenoxy Group | Enhances antioxidant and anti-inflammatory properties. |

| Benzoate Moiety | Provides versatility for further modifications in synthetic applications. |

Antioxidant Properties

Research indicates that compounds in the chromenone class exhibit significant antioxidant activity. The methoxyphenoxy group is believed to enhance this property by scavenging free radicals, thereby protecting cells from oxidative stress. Studies have shown that such compounds can inhibit lipid peroxidation and protect against cellular damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through its ability to modulate inflammatory pathways. In vitro studies have demonstrated that similar chromenone derivatives can inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal its potential to induce apoptosis in cancer cell lines. For instance, chromenone derivatives have been studied for their ability to inhibit cell proliferation and induce cell cycle arrest in various cancer types, including breast and colon cancers. The specific mechanisms may involve the modulation of signaling pathways related to apoptosis and cell survival .

Case Studies

Several studies have explored the biological activities of chromenone derivatives similar to this compound:

- Study on Antioxidant Activity : A study demonstrated that chromenone derivatives exhibited significant DPPH radical scavenging activity, suggesting their potential as natural antioxidants .

- Anti-inflammatory Research : Another investigation highlighted the ability of certain chromenones to reduce edema in animal models, correlating with decreased levels of inflammatory markers .

- Anticancer Effects : A recent study reported that a structurally similar compound showed selective cytotoxicity against HeLa and MCF-7 cancer cells, with an IC50 value indicating effective inhibition at low concentrations .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could interact with cellular receptors that mediate growth and apoptosis signals.

Further research is necessary to clarify these mechanisms and establish direct correlations between structure and activity.

Propriétés

IUPAC Name |

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6/c1-26-18-9-5-6-10-19(18)29-21-14-27-20-13-16(11-12-17(20)22(21)24)28-23(25)15-7-3-2-4-8-15/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKFEXTUPVCQDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.